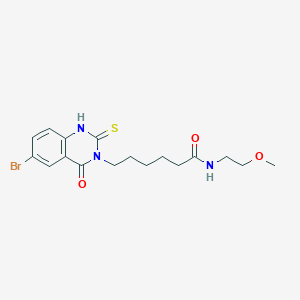

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-methoxyethyl)hexanamide

Description

Properties

IUPAC Name |

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-methoxyethyl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrN3O3S/c1-24-10-8-19-15(22)5-3-2-4-9-21-16(23)13-11-12(18)6-7-14(13)20-17(21)25/h6-7,11H,2-5,8-10H2,1H3,(H,19,22)(H,20,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSCKFFXZFFGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CCCCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-methoxyethyl)hexanamide is a synthetic compound belonging to the quinazolinone class, notable for its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Quinazolinone Core : A bicyclic structure that is central to its biological activity.

- Bromo Substituent : Enhances reactivity and potential interaction with biological targets.

- Sulfanylidene Group : Imparts unique electronic properties that may influence binding affinity.

- Methoxyethyl Group : May enhance solubility and bioavailability.

Biological Activity

Research indicates that quinazolinone derivatives, including this compound, exhibit significant biological activities such as:

-

Anticancer Activity :

- Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD biosynthesis, leading to cytotoxic effects against various cancer cell lines.

- Studies have shown that similar compounds can induce apoptosis in cancer cells through various signaling pathways.

-

Antimicrobial Properties :

- The presence of the quinazolinone core has been linked to antimicrobial effects against a range of pathogens.

- Mechanisms may include disruption of bacterial cell wall synthesis or interference with metabolic pathways.

-

Anti-inflammatory Effects :

- Some derivatives have demonstrated the ability to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets, including:

- Enzymes : Inhibition of key enzymes involved in metabolic pathways.

- Receptors : Modulation of receptor activity that regulates cell signaling and proliferation.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Quinazolinone Core :

- Cyclization reactions using anthranilic acid derivatives and appropriate aldehydes or ketones.

- Bromination :

- Introduction of the bromine atom using brominating agents like N-bromosuccinimide (NBS).

- Amide Formation :

- Coupling the quinazolinone derivative with 2-methoxyethylamine to form the final product.

Case Studies and Research Findings

Several studies have investigated the biological activity of quinazolinone derivatives similar to this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |

| Study 2 | Showed antimicrobial activity against Gram-positive bacteria, suggesting potential as a novel antibiotic agent. |

| Study 3 | Reported anti-inflammatory effects in animal models, indicating potential for treating inflammatory diseases. |

Comparison with Similar Compounds

Structural Analogues of Quinazolinone Derivatives

Table 1: Key Structural and Functional Comparisons

Key Observations

Core Modifications: The target compound’s sulfanylidene group at position 2 distinguishes it from analogues like 3-benzyl-6-bromo-2-phenylquinazolin-4(3H)-one (), which lacks this electrophilic moiety. Sulfanylidene may enhance covalent binding to cysteine residues in enzymes, a feature exploited in kinase inhibitors . The naphthalene-substituted quinazolinone () incorporates a bulky aromatic group, likely increasing membrane permeability but reducing solubility. In contrast, the target’s methoxyethyl group balances moderate solubility and bioavailability .

Substituent Effects on Activity: Compounds with hexanamide-linked phenoxy groups () demonstrate enhanced antibacterial synergy with ciprofloxacin (CIP). The 4-trifluoromethylphenoxy derivative achieved 40% bacterial mortality, attributed to the electron-withdrawing CF3 group stabilizing target interactions. The target’s methoxyethyl group, while polar, may lack comparable synergy without additional electron-deficient motifs . PEG-like chains () improve aqueous solubility, as seen in N-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)-hexanamide derivatives. The target’s shorter methoxyethyl chain may offer a compromise between solubility and metabolic stability .

Synthetic Strategies: Microwave-assisted synthesis () and tert-butyl ester intermediates () are common in quinazolinone and hexanamide derivatives. These methods highlight scalable routes for brominated analogues, though purification challenges (e.g., column chromatography in ) may vary with substituent complexity .

Q & A

Q. What are the key synthetic pathways for preparing 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-methoxyethyl)hexanamide?

The synthesis typically involves sequential functionalization of the quinazolinone core. A common approach includes:

- Bromination : Introducing the bromo group at position 6 of the quinazoline ring using brominating agents like N-bromosuccinimide (NBS) under controlled conditions .

- Thiolation : Incorporating the sulfanylidene group via nucleophilic substitution or coupling reactions with thiol-containing reagents .

- Amide Formation : Coupling the hexanoic acid chain to the quinazoline core using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents like DMF .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is often employed to isolate the final product .

Q. What analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with specific signals for the bromo (δ ~7.5–8.5 ppm for aromatic protons) and methoxyethyl groups (δ ~3.2–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (calculated for C₂₃H₂₈BrN₃O₃S: ~522.1 g/mol) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What are the primary biological targets associated with this compound?

Quinazoline derivatives often target enzymes involved in inflammation and cancer, such as:

- Tyrosine Kinases : Inhibition of EGFR (epidermal growth factor receptor) due to structural mimicry of ATP-binding pockets .

- COX-2 (Cyclooxygenase-2) : Anti-inflammatory activity via competitive binding to the catalytic site .

- PARP (Poly-ADP Ribose Polymerase) : Potential role in DNA repair inhibition, enhancing chemotherapeutic efficacy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during synthesis?

Key optimizations include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions during coupling steps .

- Temperature Control : Bromination at 0–5°C prevents over-halogenation, and amide coupling at 25–40°C balances reactivity and stability .

- Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates acylation reactions, reducing reaction time by 30–40% .

Q. How do structural modifications (e.g., substituent variations) influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

- Bromo Group : Critical for halogen bonding with target proteins (e.g., EGFR), enhancing inhibitory potency (IC₅₀ reduction by ~50% compared to non-brominated analogs) .

- Methoxyethyl Side Chain : Increases hydrophilicity, improving bioavailability (logP reduction from 3.8 to 2.5) but may reduce membrane permeability .

- Sulfanylidene Moiety : Enhances metal-binding capacity, potentially modulating enzyme cofactors like zinc in PARP .

Q. How should researchers resolve contradictions in cytotoxicity data across different cell lines?

Discrepancies may arise from:

- Cell-Specific Uptake : Variations in transporter expression (e.g., ABC transporters) affecting intracellular concentration. Validate via LC-MS quantification of cellular drug levels .

- Metabolic Stability : Liver microsome assays (e.g., human hepatocytes) can identify differential metabolic degradation rates .

- Off-Target Effects : Proteome-wide profiling (e.g., kinome screens) identifies unintended kinase interactions, guiding structural refinements .

Methodological Guidance

Designing a cytotoxicity assay for this compound:

- Cell Lines : Use adherent lines (e.g., HeLa, MCF-7) with 70–80% confluency.

- Dosing : Prepare 10 mM stock in DMSO; dilute in culture medium (final DMSO ≤0.1%).

- MTT Protocol : Incubate for 72 hours, measure absorbance at 570 nm. Include cisplatin as a positive control .

Analyzing enzyme inhibition kinetics:

- Assay Buffer : 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM DTT.

- Substrate Concentration : Vary ATP (0.1–10 mM) for kinase assays.

- Data Fitting : Use GraphPad Prism for Michaelis-Menten and Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.